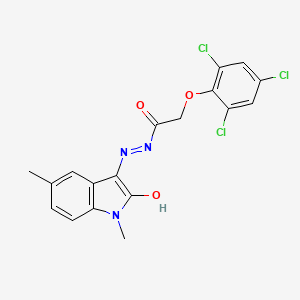![molecular formula C23H18ClNO5 B3556252 N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide](/img/structure/B3556252.png)
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide
Vue d'ensemble
Description
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide, also known as ML167, is a small molecule that has been extensively studied for its potential therapeutic applications. This molecule was first synthesized in 2010 by researchers at the University of North Carolina at Chapel Hill. Since then, ML167 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide inhibits the activity of NMT1 by binding to a specific site on the protein, which prevents it from carrying out its normal functions. This leads to the accumulation of certain cellular components, such as fatty acids, which disrupts the normal cellular processes and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects on cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. It has also been shown to inhibit the growth and proliferation of cancer cells, and to reduce the invasiveness of cancer cells, which could potentially prevent the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide is its high potency and selectivity, which makes it a valuable tool for studying the role of NMT1 in various cellular processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as viral infections or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Applications De Recherche Scientifique
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of a protein called N-myristoyltransferase 1 (NMT1), which is involved in the regulation of various cellular processes, including cell growth and proliferation. Inhibition of NMT1 by this compound has been shown to induce cell death in cancer cells, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5/c1-28-15-6-4-5-14(11-15)23(27)25-19-13-21-20(29-9-10-30-21)12-17(19)22(26)16-7-2-3-8-18(16)24/h2-8,11-13H,9-10H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDKCJKKUCKXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4Cl)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B3556175.png)
![4-({[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]acetyl}amino)benzamide](/img/structure/B3556198.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3556199.png)
![4-ethoxy-N-(4-methylphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3556206.png)
![4-({[2-(2-naphthylamino)-2-oxoethyl]thio}methyl)benzoic acid](/img/structure/B3556211.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)thio]acetate](/img/structure/B3556219.png)
![2-chloro-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B3556222.png)
![1-amino-3-(2,3-dichlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B3556229.png)
![2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)thio]-N-phenylacetamide](/img/structure/B3556238.png)
![ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B3556250.png)

![3-[3-(1-azepanylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid](/img/structure/B3556265.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3556269.png)